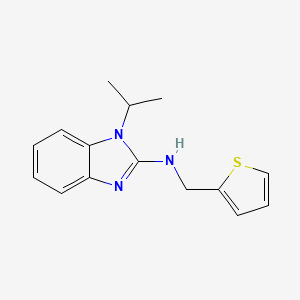![molecular formula C13H16F3NO2 B5889161 N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5889161.png)
N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide, also known as TFE-IBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide acts as a sigma-1 receptor agonist, which is a transmembrane protein that is involved in various cellular functions, including calcium signaling, ion channel regulation, and protein folding. Activation of the sigma-1 receptor by N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide leads to the modulation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway, which are involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of cell proliferation, and the induction of apoptosis. N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has some limitations, including its poor solubility in aqueous solutions, which can limit its use in some experimental settings.
将来の方向性
There are several future directions for the study of N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide, including the development of new compounds based on the N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide scaffold with improved pharmacological properties, the investigation of the role of the sigma-1 receptor in various disease states, and the exploration of the potential therapeutic applications of N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide in various fields, such as neurology and oncology. Additionally, further studies are needed to elucidate the precise mechanism of action of N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide and its downstream signaling pathways.
合成法
N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide is synthesized through a multi-step process that involves the reaction of 4-aminobenzamide with 2,2,2-trifluoroethyl chloroformate in the presence of a base, followed by the reaction of the resulting intermediate with isopropylamine. The final product is obtained after purification through column chromatography.
科学的研究の応用
N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been used as a tool to study the role of the sigma-1 receptor in the central nervous system. In cancer research, N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs. In drug discovery, N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been used as a scaffold for the development of new compounds with improved pharmacological properties.
特性
IUPAC Name |
N-propan-2-yl-4-(2,2,2-trifluoroethoxymethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-9(2)17-12(18)11-5-3-10(4-6-11)7-19-8-13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZSNUSRAYBHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethyl-1-propanone](/img/structure/B5889081.png)
![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B5889091.png)
![[(1-ethyl-1H-indol-3-yl)methylene]malononitrile](/img/structure/B5889093.png)

![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5889123.png)

![2-({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5889140.png)

![4-chloro-2-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B5889164.png)



![3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5889191.png)
![N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5889194.png)